Cas no 121428-29-3 (Boc-DL-histidine)

Boc-DL-histidine 化学的及び物理的性質
名前と識別子
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- Boc-DL-histidine
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- インチ: InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)
- InChIKey: AYMLQYFMYHISQO-UHFFFAOYSA-N
- ほほえんだ: CC(C)(OC(NC(C(O)=O)CC1=CN=CN1)=O)C
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 7
Boc-DL-histidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-717798-0.25g |
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-imidazol-5-yl)propanoic acid |
121428-29-3 | 0.25g |
$67.0 | 2023-05-29 | ||
Enamine | EN300-717798-1.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-imidazol-5-yl)propanoic acid |
121428-29-3 | 1g |
$73.0 | 2023-05-29 | ||
1PlusChem | 1P0038NB-25g |
DL-Histidine, N-[(1,1-dimethylethoxy)carbonyl]- |
121428-29-3 | 97% | 25g |
$406.00 | 2023-12-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525829-5g |
(Tert-butoxycarbonyl)histidine |
121428-29-3 | 98% | 5g |
¥5040.00 | 2024-08-09 | |
A2B Chem LLC | AB50375-1g |
DL-Histidine, N-[(1,1-dimethylethoxy)carbonyl]- |
121428-29-3 | 97% | 1g |
$60.00 | 2024-04-20 | |
Enamine | EN300-717798-5.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-imidazol-5-yl)propanoic acid |
121428-29-3 | 5g |
$176.0 | 2023-05-29 | ||
Enamine | EN300-717798-0.05g |
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-imidazol-5-yl)propanoic acid |
121428-29-3 | 0.05g |
$62.0 | 2023-05-29 | ||
Enamine | EN300-717798-2.5g |
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-imidazol-5-yl)propanoic acid |
121428-29-3 | 2.5g |
$113.0 | 2023-05-29 | ||
Enamine | EN300-717798-10.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-imidazol-5-yl)propanoic acid |
121428-29-3 | 10g |
$303.0 | 2023-05-29 | ||
Enamine | EN300-717798-0.1g |
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-imidazol-5-yl)propanoic acid |
121428-29-3 | 0.1g |
$65.0 | 2023-05-29 |
Boc-DL-histidine 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
Boc-DL-histidineに関する追加情報
Introduction to Boc-DL-histidine (CAS No: 121428-29-3) in Modern Chemical and Pharmaceutical Research
Boc-DL-histidine, a derivative of the essential amino acid histidine, is a compound of significant interest in the fields of chemical and pharmaceutical research. With the CAS number 121428-29-3, this compound has garnered attention for its versatile applications in drug development, enzyme inhibition studies, and as a building block in peptide synthesis. The presence of the Boc (tert-butoxycarbonyl) protecting group enhances its utility in organic synthesis by providing stability during various chemical reactions while maintaining the integrity of the histidine residue.
The significance of Boc-DL-histidine stems from its role as a crucial intermediate in the synthesis of more complex biomolecules. DL-histidine, being a racemic mixture of L-histidine and D-histidine, offers flexibility in peptide design and optimization. This racemic form is particularly valuable in cases where both enantiomers may contribute to the biological activity of a target molecule, making Boc-DL-histidine an indispensable tool for medicinal chemists.
In recent years, advancements in computational chemistry and high-throughput screening have further highlighted the importance of Boc-DL-histidine. Researchers are leveraging machine learning algorithms to predict the binding affinities and interactions of histidine-containing peptides with potential drug targets. This computational approach has accelerated the discovery process, enabling quicker identification of lead compounds for further development.
The compound's application extends to the study of enzyme mechanisms, particularly those involving histidine residues as catalytic or coordinating sites. For instance, metalloenzymes such as carbonic anhydrase and histidine kinases rely on histidine for their functional roles. By incorporating Boc-DL-histidine into these enzymes' active sites, researchers can modulate their activity and gain insights into their catalytic mechanisms. Such studies have implications for developing new therapeutic agents targeting these enzymes.
Moreover, Boc-DL-histidine has found utility in peptide-based drug delivery systems. Peptides are increasingly being explored as therapeutic agents due to their specificity and biocompatibility. However, their short half-life and susceptibility to enzymatic degradation pose significant challenges. By incorporating Boc-DL-histidine into peptide sequences, researchers can enhance their stability and bioavailability. This approach has been particularly effective in designing peptidomimetics that mimic the structure and function of natural peptides while exhibiting improved pharmacokinetic properties.
Recent studies have also demonstrated the potential of Boc-DL-histidine in regenerative medicine. Histidine-rich peptides have been shown to promote tissue repair and wound healing by stimulating cell proliferation and angiogenesis. The protective nature of the Boc group ensures that these peptides remain intact during storage and administration, thereby maximizing their therapeutic efficacy. This has opened new avenues for treating chronic wounds, burns, and even neurological disorders where tissue regeneration is crucial.
The synthesis of Boc-DL-histidine itself is a testament to the progress in synthetic organic chemistry. Modern synthetic routes have been optimized to produce high-purity batches with minimal side products. Techniques such as solid-phase peptide synthesis (SPPS) have been particularly useful in incorporating Boc-DL-histidine into larger peptide chains efficiently. Additionally, green chemistry principles have been integrated into these synthetic processes to minimize waste and environmental impact.
In conclusion, Boc-DL-histidine (CAS No: 121428-29-3) represents a cornerstone compound in contemporary chemical and pharmaceutical research. Its multifaceted applications span from drug development to enzyme studies and tissue regeneration, underscoring its versatility and importance. As research continues to evolve, it is likely that new applications for Boc-DL-histidine will emerge, further solidifying its role as a vital tool in scientific exploration.
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